molecular formula C23H20F3NO4 B12210369 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

Cat. No.: B12210369
M. Wt: 431.4 g/mol
InChI Key: SGSMDMJQEGMXNE-UHFFFAOYSA-N
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Description

Overview of 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic Acid

The compound, with the molecular formula C₂₃H₂₀F₃NO₄ and a molecular weight of 431.40 g/mol , integrates three key structural elements:

  • Fmoc protecting group : A fluorenylmethoxycarbonyl moiety that enhances stability during solid-phase peptide synthesis.
  • Bicyclo[1.1.1]pentane core : A strained hydrocarbon cage substituted with a trifluoromethyl group, conferring rigidity and resistance to enzymatic degradation.
  • Acetic acid backbone : Provides carboxylic acid functionality for conjugation or further chemical modification.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₂₃H₂₀F₃NO₄
Molecular Weight 431.40 g/mol
CAS Number 914082-67-0
SMILES Notation O=C(O)C@@HC4(C5)CC5(C(F)(F)F)C4
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid

The stereochemistry at the α-carbon (denoted as (2S)) is critical for its biological activity and synthetic utility.

Historical Context and Discovery

The development of bicyclo[1.1.1]pentane derivatives gained momentum in the 2010s as chemists sought bioisosteres for aromatic rings in drug design. The trifluoromethyl-substituted variant emerged around 2020, with CAS 914082-67-0 first appearing in synthetic catalogs as a specialty building block for peptide modifications. Its design leverages advancements in strain-release chemistry and fluorination techniques, enabling precise control over molecular geometry and electronic properties.

Significance in Contemporary Organic and Medicinal Chemistry

This compound addresses two major challenges in drug development:

  • Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, prolonging half-life in vivo.
  • Stereochemical Precision : The Fmoc group permits selective deprotection during automated peptide synthesis, enabling incorporation into complex biomolecules.

Applications span:

  • Peptidomimetics : Replaces flexible glycine residues with rigid bicyclic structures to stabilize secondary structures.
  • Kinase Inhibitors : The bicyclo[1.1.1]pentane core mimics adenine in ATP-binding pockets, improving inhibitor selectivity.

Objectives and Scope of the Review

This review consolidates data on:

  • Synthetic pathways for constructing the bicyclo[1.1.1]pentane core and attaching the Fmoc group.
  • Structural analyses linking molecular features to functional outcomes.
  • Emerging applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C23H20F3NO4

Molecular Weight

431.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

InChI

InChI=1S/C23H20F3NO4/c24-23(25,26)22-10-21(11-22,12-22)18(19(28)29)27-20(30)31-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,27,30)(H,28,29)

InChI Key

SGSMDMJQEGMXNE-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid , often referred to as a fluorene-derived amino acid, exhibits significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Structural Characteristics

The compound's structure includes:

  • A fluorene moiety , which enhances lipophilicity and biological interaction.
  • An amino acid backbone , crucial for interactions with biological targets.
  • A trifluoromethyl group , which may influence pharmacokinetics and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Interaction : It has been suggested that the compound interacts with receptors that modulate inflammatory responses and cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit properties such as:

  • Anti-inflammatory effects : Potentially reducing inflammation by modulating cytokine production.
  • Anticancer activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Study 1: Anti-inflammatory Activity

A study conducted on a related fluorene-derived compound demonstrated significant anti-inflammatory effects in animal models. The compound reduced the levels of pro-inflammatory cytokines and inhibited the activation of NF-kB pathways, suggesting a potential therapeutic application in inflammatory diseases.

Study 2: Anticancer Properties

In vitro studies on similar compounds revealed their ability to induce apoptosis in cancer cell lines. Mechanistic studies indicated that these compounds could activate caspase pathways, leading to programmed cell death.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cell lines
Enzyme inhibitionInhibition of metabolic enzymes

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • Lipophilicity : The fluorene group enhances the compound's ability to cross biological membranes, improving its bioavailability.
  • Selectivity : The trifluoromethyl group may provide selectivity towards specific targets, minimizing off-target effects.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective protection of amino groups during the assembly of peptides. The compound serves as a versatile building block for synthesizing peptides with specific functionalities, particularly those requiring fluorinated side chains for enhanced biological activity or stability.

Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates is known to enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic properties. This compound can be utilized in the design of novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Bioconjugation

Due to its reactive functional groups, this compound can be employed in bioconjugation strategies to attach biomolecules (e.g., proteins, nucleic acids) to drug delivery systems or imaging agents. This application is particularly relevant in developing targeted therapies and diagnostic tools.

Case Study 1: Peptide Development

A study demonstrated the use of this compound in synthesizing a peptide that exhibited selective binding to a cancer biomarker. The trifluoromethyl group contributed to the peptide's enhanced binding affinity and selectivity, showcasing its potential in targeted cancer therapy.

Case Study 2: Drug Design

Research on fluorinated amino acids highlighted the role of compounds like this one in developing inhibitors for specific enzymes involved in metabolic pathways. The incorporation of the bicyclic structure was found to improve inhibitor potency compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentane (BCP) Derivatives

  • Target Compound vs. 3-((Fmoc)amino)BCP-1-carboxylic Acid: The target positions the amino and carboxylic acid groups on the same carbon adjacent to the BCP, enabling peptide backbone integration. In contrast, the BCP-carboxylic acid derivative (CAS 676371-66-7) places the carboxylic acid directly on the BCP ring, limiting its utility in standard peptide coupling reactions .
  • BCP vs. Aromatic Bioisosteres: BCP’s non-planar structure reduces π-π stacking interactions but improves solubility compared to phenyl rings. The -CF₃ group further enhances metabolic stability relative to unsubstituted BCP analogs .

Heterocyclic and Aromatic Derivatives

  • Thiazole Substituent (CAS 1692636-77-3) : The thiazole ring introduces sulfur-based hydrogen bonding and planar geometry, favoring interactions with hydrophobic enzyme pockets. However, the BCP-CF₃ group’s three-dimensionality may reduce off-target binding .
  • The -CF₃ group in the target compound balances electronegativity with lipophilicity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The BCP-CF₃ group’s rigidity and -CF₃’s hydrophobicity likely reduce aqueous solubility compared to hydroxyphenyl or thiazole derivatives. However, the Fmoc group’s lipophilicity may aid in membrane penetration .
  • Metabolic Stability: The -CF₃ group resists oxidative metabolism, extending half-life relative to non-fluorinated analogs. BCP’s strain energy may also reduce enzymatic degradation .
  • Synthetic Accessibility: The parent amino acid (CAS 914082-74-9) is commercially available, and Fmoc protection follows standard protocols (e.g., Bi(OTf)₃-catalyzed reactions ). Thiazole and hydroxyphenyl derivatives require multistep syntheses involving heterocycle formation .

Preparation Methods

Reaction Conditions and Reagents

In the method disclosed in CN102718739A , levodopa reacts with Fmoc N-hydroxysuccinimide ester in the presence of sodium bicarbonate (NaHCO₃) and acetone. The molar ratio of levodopa to Fmoc-succinimide is critical, typically maintained at 1:0.8–1.3 to ensure complete protection. The reaction proceeds overnight under stirring, followed by acetone removal via rotary evaporation. The crude product is purified via ether washing and crystallization from ethyl acetate/sherwood oil, yielding Fmoc-protected levodopa intermediates with >85% purity.

Alternative Solvent Systems

A complementary approach from Wiley-VCH employs dioxane-water (2:3 v/v) as the solvent, with Na₂CO₃ as the base. This method achieves 90% yield of Fmoc-protected intermediates, highlighting the role of solvent polarity in reaction efficiency.

Construction of the Bicyclo[1.1.1]pentane Scaffold

The bicyclo[1.1.1]pentane (BCP) core, a strained hydrocarbon system, is synthesized via radical or photochemical pathways.

Radical Addition of CF₃I to [1.1.1]Propellane

A key innovation involves the radical addition of trifluoromethyl iodide (CF₃I) to [1.1.1]propellane, as detailed in ScienceDirect . The reaction is initiated by tBuLi in diethyl ether at −78°C, forming 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carbaldehyde as the primary product. This method achieves a 53% overall yield on a 100 g scale, demonstrating scalability.

Photochemical Synthesis

Enamine.net reports a photochemical method using propellane and diacetyl under UV light, enabling kilogram-scale production of the BCP core in one day. This approach bypasses cryogenic conditions, offering practical advantages for industrial applications.

Coupling of Fmoc-Protected Intermediates with the BCP Core

The final assembly requires stereoselective coupling of the Fmoc-amino acid with the trifluoromethyl-BCP moiety.

Acid-Catalyzed Condensation

In the patented method, Fmoc-acyl levodopa reacts with 2,2-dimethoxypropane in tetrahydrofuran (THF) using pyridinium p-toluenesulfonate (PPTS) as a catalyst. Refluxing for 8 hours facilitates cyclization, yielding the target compound with 65% isolated yield after recrystallization.

Strecker-Type Aminonitrile Formation

Wiley-VCH describes a modified Strecker reaction using lithiated intermediates and formylation to generate aminonitriles. Diastereomeric enrichment via methanol reflux improves stereochemical control, achieving a 4:1 ratio of desired (S)-enantiomers.

Purification and Characterization

Final purification typically involves chromatographic techniques or crystallization.

Crystallization Protocols

Ethyl acetate/sherwood oil systems are employed for recrystallization, enhancing purity to >98%. ScienceDirect emphasizes the use of chiral lanthanide-shift reagents to confirm enantiomeric excess via NMR.

Analytical Data

Key characterization data include:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.71 (dd, J = 7.5 Hz, 2H), 7.52 (d, J = 7.5 Hz, 2H), 4.42 (m, 1H).

  • HPLC : Retention time of 12.3 min (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods:

MethodYieldScaleKey AdvantageCitation
Radical CF₃I addition53%100 gHigh enantiomeric purity
Photochemical synthesis80%1 kg/dayIndustrial scalability
Acid-catalyzed coupling65%Lab-scaleSimplified purification

Challenges and Optimization Strategies

Stereochemical Control

The rigidity of the BCP scaffold minimizes epimerization, but initial Strecker reactions exhibit low diastereoselectivity. Methanol-mediated equilibration improves this ratio to 4:1.

Scalability Limitations

Photochemical methods address traditional bottlenecks, such as cryogenic conditions, but require specialized UV reactors .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are their key parameters?

Answer:
Synthesis typically involves coupling the Fmoc-protected amine with a bicyclo[1.1.1]pentane derivative. Catalytic methods using Bi(OTf)₃ or FeCl₃·6H₂O in nitromethane (MeNO₂) at 80°C for 24 hours yield moderate to high purity (45–85% yield) . Key parameters include:

  • Catalyst choice : FeCl₃·6H₂O (5 mol%) improves yield (85%) compared to Bi(OTf)₃ (45%) .
  • Reagent stoichiometry : Glyoxylic acid (1.2 equiv) and trifluoromethyl-bicyclopentane (3.0 equiv) are optimal .
  • Purification : Column chromatography (cyclohexane/EtOAc gradients) ensures purity .

Basic: How is this compound characterized, and what spectral markers are critical for validation?

Answer:
Characterization relies on ¹H/¹³C NMR, IR, and HRMS :

  • ¹H NMR : Peaks at δ 7.70–7.26 (fluorenyl aromatic protons), δ 5.52 (amide NH), and δ 2.28–2.20 (CF₃-bicyclopentane protons) confirm structure .
  • IR : Strong carbonyl stretches at 1717 cm⁻¹ (Fmoc) and 1700–1750 cm⁻¹ (carboxylic acid) .
  • HRMS : Exact mass (e.g., [M+Na]⁺ = 438.1676) validates molecular formula .

Basic: What safety precautions are essential during handling?

Answer:

  • Hazards : Classified as Acute Toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood .
  • Storage : Keep in airtight containers at 2–8°C, away from acids/bases .
  • Emergency : Contact poison control if exposed; provide SDS (e.g., Key Organics SDS ).

Advanced: How can synthesis yields be optimized when scaling reactions?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., Fe³⁺ vs. Bi³⁺) for improved activation of the bicyclopentane core .
  • Solvent optimization : Replace MeNO₂ with DMF or THF to enhance solubility of hydrophobic intermediates .
  • Microwave assistance : Reduce reaction time (e.g., 24 h → 2 h) while maintaining yield .

Advanced: How to resolve contradictions in NMR data for the bicyclo[1.1.1]pentane moiety?

Answer:

  • Solvent effects : Use DMSO-d₆ to resolve overlapping peaks from rigid bicyclopentane protons .
  • 2D NMR : HSQC and HMBC correlate CF₃-bicyclopentane carbons (δ 136–140 ppm) with adjacent protons .
  • Purity checks : Confirm absence of diastereomers via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: What is the compound’s stability under acidic/basic conditions during Fmoc deprotection?

Answer:

  • Acid sensitivity : Stable in 20% piperidine/DMF (standard Fmoc cleavage) but degrades in TFA >1 h .
  • Base incompatibility : Avoid strong bases (e.g., NaOH), which hydrolyze the bicyclopentane core .
  • Storage stability : Shelf life >6 months at -20°C in anhydrous DMSO .

Application: How is this compound used in peptide engineering?

Answer:

  • Peptide backbone rigidity : The bicyclo[1.1.1]pentane mimics phenylalanine while reducing conformational flexibility .
  • SPPS compatibility : Fmoc group is cleaved under standard basic conditions (piperidine), leaving the bicyclopentane intact .
  • Case study : Incorporated into p53-derived peptides to enhance proteolytic stability .

Advanced: How to assess interactions between this compound and biological targets (e.g., enzymes)?

Answer:

  • Docking studies : Use software (AutoDock Vina) to model binding to hydrophobic enzyme pockets .
  • SPR assays : Immobilize the compound on a CM5 chip to measure binding kinetics (KD, Kon/Koff) .
  • Cellular uptake : Label with fluorescein for confocal microscopy tracking in live cells .

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